molecular formula C21H19ClN2O2 B2920708 N-(3-chloro-2-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1005300-48-0

N-(3-chloro-2-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2920708
CAS No.: 1005300-48-0
M. Wt: 366.85
InChI Key: POXWOEQJXLASNL-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 1005300-48-0) is a chemical compound with the molecular formula C21H19ClN2O2 and a molecular weight of 366.84 g/mol . This small molecule is supplied for research purposes and is characterized by its pyridine-3-carboxamide core structure. Compounds based on similar dihydropyridine-2-one and carboxamide scaffolds are of significant interest in medicinal chemistry and drug discovery research. For instance, structurally related molecules featuring the 2-oxo-1,2-dihydropyridine-3-carboxamide framework are being investigated for their potential as kinase inhibitors . Some research explores analogs of this chemotype for diverse therapeutic areas, including the development of antiplasmodial agents . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for research purposes and is not labeled or approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols. The compound is available in various quantities to support your research needs .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c1-14-7-3-4-8-16(14)13-24-12-6-9-17(21(24)26)20(25)23-19-11-5-10-18(22)15(19)2/h3-12H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXWOEQJXLASNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-2-methylbenzaldehyde with 2-methylbenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments is crucial to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Differences

Key analogs and their properties are summarized below:

Table 1: Structural and Crystallographic Comparison
Compound Name R1 Substituent R2 Substituent Dihedral Angle (°) Hydrogen Bonding Crystallographic Data
Target Compound 2-Methylbenzyl 3-Chloro-2-methylphenyl ~8–10* N–H⋯O dimer (inferred) Not reported
N-(3-Bromo-2-methylphenyl) analog [I] H 3-Bromo-2-methylphenyl 8.38 N–H⋯O centrosymmetric dimer Monoclinic, P21/c
N-(3-Chloro-2-methylphenyl) analog H 3-Chloro-2-methylphenyl Similar to [I] N–H⋯O dimer Isostructural with [I]
N-(2,4-Dimethoxyphenyl)-3-(trifluoromethyl)benzyl analog 3-Trifluoromethylbenzyl 2,4-Dimethoxyphenyl N/A Likely disrupted by CF3 group Not reported
DM-11 (2,4-dichlorobenzyl analog) 2,4-Dichlorobenzyl 4,6-Dimethyl-2-oxo group N/A Unreported Not reported

*Inferred from halogenated analogs lacking R1 substitution.

Key Observations:

Halogen Substitution (Cl vs. Br):

  • The bromo (I) and chloro analogs (without R1 substitution) are isostructural, with identical hydrogen-bonded dimers and near-planar geometries. Halogen differences minimally impact packing but alter molecular weight and polarizability .

R1 Substituent Effects (Benzyl Groups):

  • The target compound’s 2-methylbenzyl group introduces steric bulk at position 1, likely reducing planarity compared to unsubstituted analogs.
  • 3-Trifluoromethylbenzyl () and 2,4-dichlorobenzyl () substituents may further disrupt π-conjugation and dimer formation due to electron-withdrawing effects or increased steric hindrance .

Hydrogen Bonding:

  • Unsubstituted analogs (R1 = H) form robust N–H⋯O dimers, critical for crystal packing. Bulky R1 groups (e.g., benzyls) likely weaken or prevent these interactions, leading to alternative packing modes .

Research Findings and Trends

Steric bulk from benzyl groups may reduce this interaction .

Crystallographic Robustness: SHELX programs remain widely used for refining such structures, despite newer software availability, due to their reliability with small-molecule data .

Biological Activity

N-(3-chloro-2-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H11ClN2O2 and features a dihydropyridine ring linked to aromatic groups through an amide bond. The structural representation can be summarized as follows:

Property Value
Molecular FormulaC13H11ClN2O2
Molecular Weight262.69 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The reaction pathway generally includes the formation of the dihydropyridine scaffold followed by amide bond formation.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for several bacterial strains.

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus3264
Escherichia coli1632
Pseudomonas aeruginosa64128

In vitro tests demonstrated that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .

The mechanism underlying the antimicrobial activity of this compound may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. Studies suggest that it may inhibit key enzymes involved in bacterial growth, although specific targets remain to be fully elucidated.

Case Studies

  • Case Study on Antibacterial Efficacy : A study involving the compound's efficacy against Staphylococcus aureus showed a dose-dependent response, with higher concentrations leading to increased bacterial cell death. The study highlighted its potential as a lead compound for developing new antibacterial agents .
  • Synergistic Effects : In combination with other antibiotics such as Ciprofloxacin, this compound demonstrated synergistic effects, reducing MIC values significantly and enhancing overall antibacterial efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to minimize by-products?

  • Methodological Answer : The synthesis involves reacting substituted anilines with chloronicotinic acid derivatives in the presence of catalysts like pyridine and p-toluenesulfonic acid under reflux conditions. For example, analogous compounds (e.g., bromo-substituted derivatives) were synthesized by refluxing 2-chloronicotinic acid with 3-bromo-2-methylaniline in water, yielding a crystalline product after cooling . Key steps include:

  • Using stoichiometric excess of the aniline derivative (e.g., 1.1:1 molar ratio) to drive the reaction.
  • Monitoring reaction progress via NMR to identify by-products (e.g., hydroxy-pyridine tautomers).
  • Purification via slow evaporation from methanol to obtain single crystals .

Q. How can the tautomeric form (keto-amine vs. hydroxy-pyridine) of this compound be conclusively determined?

  • Methodological Answer : X-ray crystallography is the gold standard for tautomer identification. For the chloro analog, the keto-amine tautomer was confirmed by analyzing hydrogen-bonding patterns (N–H⋯O interactions) and planar molecular geometry (dihedral angle: 8.38° between aromatic rings) . Complementary NMR studies in DMSO-d₆ can detect tautomeric shifts via NH proton signals (~12–13 ppm for keto-amine) .

Q. What techniques are recommended for structural characterization, and how do substituents influence physical properties?

  • Methodological Answer :

  • X-ray crystallography : Resolves bond lengths, angles, and packing motifs (e.g., centrosymmetric dimers via N–H⋯O bonds) .
  • NMR : Assigns substituent effects (e.g., methyl groups cause upfield shifts in ¹H NMR).
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability, which is enhanced by halogen substituents (e.g., bromo vs. chloro analogs show similar decomposition profiles) .

Advanced Research Questions

Q. How do halogen substituents (Cl vs. Br) and alkyl groups influence crystal packing and hydrogen-bonding networks?

  • Methodological Answer : Compare isostructural analogs (e.g., bromo vs. chloro derivatives) using crystallographic

  • Unit cell parameters : Triclinic system (P1) with similar a, b, c axes but varying halogen radii (Br increases cell volume slightly) .
  • Hydrogen bonds : Intra- and intermolecular N–H⋯O bonds form dimers; bulky substituents (e.g., 2-methylphenyl) may sterically hinder packing .
  • Dihedral angles : Planar conformation (8–9°) persists regardless of halogen, suggesting minimal steric disruption .

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding reactivity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to optimize reaction variables (e.g., temperature, catalyst loading) and validate with HPLC or LC-MS .
  • Computational validation : Compare DFT-calculated transition states (e.g., for amide bond rotation) with experimental activation energies from variable-temperature NMR .

Q. What role does the extended π-conjugation system play in modulating electronic properties and reactivity?

  • Methodological Answer :

  • UV-Vis spectroscopy : Measure λₘₐₓ shifts to assess conjugation extent (e.g., planar amide bridges enhance absorption in the 250–300 nm range) .
  • Cyclic voltammetry : Identify redox-active sites (e.g., pyridine ring oxidation potentials) influenced by substituents .

Q. How can hydrogen-bonding interactions be leveraged to study molecular aggregation in solution?

  • Methodological Answer :

  • Dynamic light scattering (DLS) : Detect aggregate sizes in polar solvents (e.g., DMSO).
  • Concentration-dependent NMR : Monitor NH proton broadening to assess self-association .

Q. What experimental strategies are recommended to investigate potential biological interactions (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Molecular docking : Screen against target proteins (e.g., kinases) using the planar amide group as a hydrogen-bond acceptor.
  • Surface plasmon resonance (SPR) : Quantify binding affinities in real time .

Key Notes

  • Advanced questions emphasize interdisciplinary methodologies (e.g., DoE, SPR) to address complex research challenges.

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